1-(1,2,3-thiadiazol-4-yl)ethan-1-amine
CAS No.: 1521127-08-1
Cat. No.: VC11628883
Molecular Formula: C4H7N3S
Molecular Weight: 129.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1521127-08-1 |
|---|---|
| Molecular Formula | C4H7N3S |
| Molecular Weight | 129.2 |
Introduction
Structural and Physicochemical Properties
The molecular formula of 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine is C₄H₆N₃S, with a molecular weight of 130.19 g/mol. The compound features a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted at the 4-position with an ethylamine group. Key physicochemical parameters inferred from analogous thiadiazoles include:
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Hydrogen Bond Donor/Acceptor Count: 1 donor (NH₂) and 4 acceptors (2 ring nitrogens, 1 sulfur, 1 amine).
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XLogP: Estimated at 0.5–1.2, suggesting moderate lipophilicity.
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Polar Surface Area: ~70 Ų, indicating potential bioavailability challenges .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₄H₆N₃S |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine |
| SMILES | NC(C)C1=CSN=N1 |
| Estimated Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
Synthetic Routes and Optimization
Direct Amination of Thiadiazole Intermediates
A plausible synthesis involves the reduction of 1-(1,2,3-thiadiazol-4-yl)ethan-1-one (CAS 27643-14-7), a ketone precursor documented in source. Catalytic hydrogenation or borane-mediated reduction could convert the carbonyl group to an amine . For example:
Cyclocondensation Strategies
Alternative routes may employ hydrazine derivatives and thiocarbonyl precursors. Source details the synthesis of 1,2,3-thiadiazoles via hydrazonoyl halides and thiosemicarbazides under acidic conditions. Introducing an ethylamine side chain would require substituting the hydrazine component with a β-aminoethyl group during cyclization .
Reactivity and Functionalization
The amine group in 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine enables diverse derivatization:
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Acylation: Reaction with acyl chlorides yields amides, enhancing lipophilicity.
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Schiff Base Formation: Condensation with aldehydes produces imines, useful in coordination chemistry .
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Electrophilic Substitution: The thiadiazole ring undergoes halogenation or nitration at the 5-position, guided by the electron-withdrawing effects of the sulfur atom.
Industrial and Materials Applications
Agrochemical Development
Thiadiazole derivatives are key intermediates in herbicides and fungicides. The amine group’s nucleophilicity facilitates conjugation with chlorinated aromatic moieties, a common strategy in pesticide design .
Coordination Chemistry
The amine and thiadiazole sulfur serve as donor atoms for metal complexes. Such complexes are explored for catalytic applications (e.g., cross-coupling reactions) and luminescent materials .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
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Biological Screening: Evaluating antiviral and antimicrobial potency in vitro.
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Computational Modeling: Predicting ADMET profiles and target binding affinity.
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